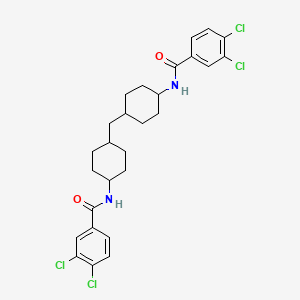
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been studied extensively in various scientific fields, including medicinal chemistry, pharmacology, and materials science. In medicinal chemistry, this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been investigated for its potential as an anti-inflammatory and antiviral agent.
In pharmacology, this compound has been studied for its effects on the central nervous system, particularly its ability to modulate GABA receptors. It has also been investigated for its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
In materials science, 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol has been studied for its use in organic electronics, particularly in the fabrication of organic light-emitting diodes (OLEDs).
Wirkmechanismus
The mechanism of action of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol is not fully understood, but it is believed to involve the modulation of various receptors and enzymes in the body. In particular, this compound has been shown to modulate GABA receptors, which are involved in the regulation of neurotransmitters in the brain.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol vary depending on the specific application and dosage. In medicinal chemistry, this compound has been shown to inhibit the growth of cancer cells and reduce inflammation. In pharmacology, it has been shown to modulate GABA receptors and improve cognitive function. In materials science, it has been shown to improve the efficiency of OLEDs.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol in lab experiments is its versatility, as it has potential applications in various fields. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different contexts.
Zukünftige Richtungen
There are several future directions for research on 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol. In medicinal chemistry, further studies could investigate its potential as an anticancer, anti-inflammatory, and antiviral agent. In pharmacology, more research is needed to fully understand its effects on GABA receptors and its potential as a treatment for neurodegenerative diseases. In materials science, future research could focus on optimizing its use in OLEDs and exploring its potential in other electronic devices.
Synthesemethoden
The synthesis of 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol involves a multi-step process that includes the reaction of 3,6-dibromo-9H-carbazole with 2-methyl-1H-benzimidazole in the presence of a base, followed by the addition of a suitable alcohol. The final product is then purified using various techniques such as column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
1-(3,6-dibromocarbazol-9-yl)-3-(2-methylbenzimidazol-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19Br2N3O/c1-14-26-20-4-2-3-5-23(20)27(14)12-17(29)13-28-21-8-6-15(24)10-18(21)19-11-16(25)7-9-22(19)28/h2-11,17,29H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOVKDWXQCZXOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(CN3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19Br2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,6-dibromo-9H-carbazol-9-yl)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]-4-piperidinecarboxamide](/img/structure/B4966173.png)
![N-[1-(4-bromophenyl)-2,5-dioxo-3-pyrrolidinyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-fluorobenzamide](/img/structure/B4966177.png)


![2-[(6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B4966204.png)
![6-(3,4-dimethylphenyl)-2-(1-piperidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B4966207.png)


![3-allyl-5-[4-(benzyloxy)-3-bromo-5-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4966222.png)
![3'-{[(4-nitrophenyl)amino]carbonyl}-4-biphenylyl acetate](/img/structure/B4966229.png)
![N~1~-(1,3-benzodioxol-5-ylmethyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B4966243.png)
![2-({4-methyl-5-[(2-methylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)-N-(2,4,5-trichlorophenyl)acetamide](/img/structure/B4966247.png)
![propyl {[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4966262.png)